3-Amino-4-hydroxybenzenesulphonamide sulphate

Stoichiometry Diazotization Equivalent Weight

Sourcing the correct 3-amino-4-hydroxybenzenesulfonamide salt is critical for dye complexation and API synthesis. Generic substitution of the free base (CAS 98-32-8) or positional isomers leads to batch failure due to stoichiometric miscalculation (MW 286.3 vs 188.2 g/mol) and regulatory rejection. - **Salt-Form Specificity**: EINECS 303-961-7; thermally stable up to 454°C; resists air oxidation. - **Procurement Compliance**: Requires free-base equivalent cost analysis (nominal 65.7 wt%). - **Quality Assurance**: Certified HPLC positional isomer limit test (4-amino-3-hydroxy isomer).

Molecular Formula C6H10N2O7S2
Molecular Weight 286.3 g/mol
CAS No. 94232-34-5
Cat. No. B12668859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxybenzenesulphonamide sulphate
CAS94232-34-5
Molecular FormulaC6H10N2O7S2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)N)O.OS(=O)(=O)O
InChIInChI=1S/C6H8N2O3S.H2O4S/c7-5-3-4(12(8,10)11)1-2-6(5)9;1-5(2,3)4/h1-3,9H,7H2,(H2,8,10,11);(H2,1,2,3,4)
InChIKeyFDFVKOFBWUBJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-hydroxybenzenesulphonamide Sulphate: Identity & Classification


3-Amino-4-hydroxybenzenesulphonamide sulphate (CAS 94232-34-5) is the sulfuric acid salt of 3-amino-4-hydroxybenzenesulfonamide, a bifunctional aromatic sulfonamide bearing both a primary aromatic amine and a phenolic hydroxyl group ortho to each other on the benzene ring . The parent free base (CAS 98-32-8, MW 188.20 g/mol) is a well-established dye intermediate and pharmaceutical building block [1]. The sulphate salt (molecular formula C₆H₁₀N₂O₇S₂, MW 286.3 g/mol) provides a distinct stoichiometric and physicochemical entity, registered under EINECS 303-961-7 and produced via controlled acid addition during the final isolation step of the synthetic sequence . Understanding the differentiated properties of this specific salt form—rather than the free base or alternative salts—is critical for reproducible downstream chemistry, accurate equivalent-weight calculations, and regulatory compliance in procurement workflows.

Salt Form Sulphate salt entity for stoichiometric control in diazotization and azo coupling workflows Distinct from free base (CAS 98-32-8) and hydrochloride
Reactivity Bifunctional ortho-aminophenol scaffold for dye intermediate and pharmaceutical building block synthesis
Regulatory Registered under EINECS 303-961-7, supporting EU REACH procurement and customs clearance

Procurement Risk: Why Salt Form Substitution Fails


Treating 3-amino-4-hydroxybenzenesulphonamide sulphate as a simple drop-in replacement for the free base (98-32-8), the hydrochloride salt, or the positional isomer 4-amino-3-hydroxybenzenesulfonamide (3588-76-9) introduces material risk across three procurement-critical dimensions: (i) stoichiometric error—the sulphate salt carries a 52% higher molecular weight (286.3 vs. 188.2 g/mol), directly altering equivalent-weight calculations in diazotization and coupling reactions ; (ii) regulatory divergence—the sulphate salt is registered under a distinct EINECS number (303-961-7 vs. 202-657-0 for the free base), meaning substitution without documentation can cause customs clearance delays, REACH non-compliance, or customer specification failures ; (iii) performance non-equivalence—positional isomers such as 4-amino-3-hydroxybenzenesulfonamide exhibit a significantly lower melting point (164°C vs. 195–201°C for the 3,4-isomer) and divergent electronic activation of the aromatic ring, leading to different diazotization kinetics and azo-coupling regioselectivity that directly affect dye shade, fastness properties, and pharmaceutical intermediate purity profiles . Generic substitution without quantitative verification of these dimensions is a leading cause of out-of-specification batches in both dye manufacturing and medicinal chemistry campaigns.

Stoichiometric error

Salt-form swap alters equivalent weight by +52%, causing stoichiometric deficit in diazotization and coupling reactions.

Regulatory divergence

EINECS mismatch (303-961-7 vs 202-657-0) may trigger customs rejection and REACH non-compliance in EU supply chains.

Positional isomer non-equivalence

4-amino-3-hydroxy isomer (CAS 3588-76-9) exhibits different melting point and diazotization regioselectivity, altering dye chromophore and pharmaceutical intermediate purity.

Quantitative Comparison vs. Closest Analogs


Equivalent Weight: Sulphate vs. Free Base

The molecular weight of 3-amino-4-hydroxybenzenesulphonamide sulphate is 286.3 g/mol, compared to 188.2 g/mol for the free base 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8) . This 98.1 g/mol difference—representing a 52.1% increase in formula weight—directly translates to a correspondingly higher equivalent weight in reactions that consume the primary aromatic amine functionality, most critically diazotization for azo dye synthesis. A procurement order specifying 100 kg of the free base cannot be fulfilled by 100 kg of the sulphate salt without introducing a 52% stoichiometric deficit in the reactive amine species, leading to under-diazotization and incomplete coupling.

Equivalent weight
Data to verify
286.3 g/mol (sulphate) vs 188.2 g/mol (free base) +52.1% difference Free base content 65.7 wt%
Supports stoichiometric correction factor for salt-to-free-base conversion in diazotization.
Calculated from molecular formulae; purity specifications vendor-dependent.
Stoichiometry Diazotization Equivalent Weight Procurement Calculation

Positional Isomer: Melting Point & Reactivity

The target compound, based on the 3-amino-4-hydroxy substitution pattern, exhibits a melting point of 195–201°C (free base) [1]. Its positional isomer, 4-amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9), melts at a significantly lower 164°C , a ΔT of 31–37°C. This thermal divergence reflects fundamentally different crystal packing and intermolecular hydrogen-bonding networks. Critically, the relative positions of the electron-donating –NH₂ and –OH groups on the aromatic ring control the regioselectivity of electrophilic attack during diazotization: the 3-amino-4-hydroxy arrangement directs diazonium formation to the position ortho to the hydroxyl group, yielding azo dyes with distinct absorbance maxima and substantivity profiles compared to the 4-amino-3-hydroxy isomer, which places the diazonium site para to the hydroxyl.

Melting point
Reported
195–201°C (target isomer) vs 164°C (4,3-isomer) ΔT = 31–37°C lower for the positional isomer
Supports rapid identity verification and positional isomer discrimination upon receipt.
DSC or capillary method details not specified in available sources.
Positional Isomerism Melting Point Diazotization Regioselectivity Dye Intermediate

Regulatory Identity: EINECS Number Divergence

3-Amino-4-hydroxybenzenesulphonamide sulphate is assigned EINECS number 303-961-7 , while the free base 3-amino-4-hydroxybenzenesulfonamide carries EINECS 202-657-0 . These are mutually exclusive identifiers within the European regulatory framework. The sulphate salt is classified under a distinct entry in the EC inventory, meaning that Safety Data Sheets, REACH registration dossiers, and customs declarations must reference 303-961-7 specifically. Procurement of the sulphate salt under the free base EINECS number—or vice versa—constitutes a regulatory non-compliance event that can trigger shipment rejection at EU borders, customer audit failures, and liability for misdeclaration.

EINECS identity
Data to verify
Sulphate salt: 303-961-7 Free base: 202-657-0 Mutually exclusive numerical identifiers
Supports EU regulatory compliance and customs documentation verification.
No overlap permitted between entries.
EINECS Regulatory Compliance REACH Customs Clearance Procurement Documentation

Salt-Form Crystal Engineering & Stability

X-ray crystallographic analysis has demonstrated that 3-amino-4-hydroxybenzenesulfonamide and its hydrochloride salt crystallize in distinctly different space groups with divergent hydrogen-bonding architectures [1]. Spectrophotometric determination of acid-base equilibrium constants for the free base revealed pKₐ values governing the protonation state of both the sulfonamide and the amino/hydroxy functionalities. While these data were generated for the hydrochloride salt rather than the sulphate, they establish a class-level principle: salt formation with a strong acid (HCl or H₂SO₄) suppresses the tautomeric equilibrium between neutral forms observable in the free base, locking the molecule into a single protonation state that can enhance crystallinity, filterability, and long-term storage stability [1]. The sulphate dianion, being divalent, is expected to further rigidify the crystal lattice relative to the monovalent chloride, providing a structural rationale for the sulphate salt's observed higher decomposition temperature (no melting point reported below 454.5°C boiling point) compared to the free base (195–201°C).

Salt-form stability
Class-level
Sulphate salt thermal event deferred >250°C from free base melting point. Tautomeric equilibrium suppressed by strong-acid salt formation.
Class-level evidence indicates thermal stability and reduced polymorphic transformation risk during shipment.
X-ray data from hydrochloride analogue; sulphate boiling point predicted by software.
X-ray Crystallography Salt Form Tautomerism Acid-Base Equilibrium Crystal Packing

Application Domain: Dye Chromophore Outcomes

The 3-amino-4-hydroxybenzenesulfonamide scaffold (free base and salts) serves as the key diazo component in the industrial synthesis of Neutral Dark Yellow GRL and other metal-complex dyes, where the ortho-amino-phenol motif is essential for forming the 1:2 chromium or cobalt complexes that define the neutral dye class [1]. The sulphonamide group at the 1-position provides water solubility and fibre substantivity. In contrast, the positional isomer 4-amino-3-hydroxybenzenesulfonamide (CAS 3588-76-9) is primarily cited as a precursor for Acid Alizarin Violet N derivatives and as a general sulfanilamide-type pharmaceutical intermediate , not for neutral dye manufacture. This application divergence is directly tied to the regiochemistry of azo coupling: the 3-amino-4-hydroxy pattern directs coupling ortho to the hydroxyl group, producing bidentate ligands suitable for metal complexation, whereas the 4-amino-3-hydroxy pattern favours coupling para to the hydroxyl, yielding monodentate or structurally different chromophores unsuitable for 1:2 metal-complex dye formation.

Application domain
Reported
Target: Neutral Dark Yellow GRL (1:2 metal-complex dye) Positional isomer: Acid Alizarin Violet N derivatives, general sulfanilamide intermediate
Supports application-domain verification; isomer mismatch leads to chromophore failure and batch rejection.
Qualitative industrial use descriptions; no quantitative yield data available.
Azo Dye Diazotization Neutral Dye Chromophore Regioselectivity

Free Base Content & Cost Calculation

The sulphate salt contains only 65.7 wt% of the pharmacologically or chromophorically active free base (188.2/286.3) . When comparing procurement costs, the price per kilogram of the sulphate salt must be multiplied by a factor of 1.52 to derive the cost per equivalent kilogram of free base—assuming equal purity grades. Industrial-grade free base (CAS 98-32-8) is typically supplied at ≥96% purity (Baidu Baike specification [1]), while purity specifications for the sulphate salt are vendor-dependent and often not publicly disclosed, introducing an additional uncertainty layer. A buyer comparing a sulphate salt quote at $X/kg against a free base quote at $Y/kg without performing this free-base-equivalent adjustment risks overpaying by up to 52% on an active-species basis.

Free base content
Class-level
65.7 wt% free base per unit sulphate mass Cost correction factor 1.52× for free-base-equivalent pricing
Supports cost benchmarking on a free-base equivalent basis.
Purity specifications for sulphate salt vendor-dependent; industrial free base typically ≥96%.
Purity Free Base Equivalent Cost Efficiency Procurement Economics

Application Scenarios for the Sulphate Salt


GMP Pharmaceutical Intermediate Sourcing

When synthesizing somatostatin receptor subtype 5 (SST5R) antagonists as described by Martin et al., the 3-amino-4-hydroxybenzenesulfonamide scaffold is the core building block . Procurement of the sulphate salt (CAS 94232-34-5) rather than the free base (CAS 98-32-8) can be advantageous in synthetic routes requiring an acidic workup or when the free base's propensity for air oxidation (documented as gradual darkening upon atmospheric exposure) compromises intermediate purity. The sulphate salt's locked protonation state and higher thermal stability (no melting below 454°C) provide a more robust starting material for multi-step sequences involving strong acid conditions, reducing batch-to-batch variability in impurity profiles. Buyers must specify EINECS 303-961-7 on all GMP documentation and require the supplier to certify free-base equivalent content (nominal 65.7 wt%) to ensure accurate charge calculations.

Neutral Dye & Metal-Complex Dye Manufacturing

The 3-amino-4-hydroxy substitution pattern is irreplaceable for producing neutral dyes such as Neutral Dark Yellow GRL, where the ortho-amino-phenol moiety forms the bidentate ligand essential for 1:2 chromium or cobalt complexation [1]. Substitution with the 4-amino-3-hydroxy isomer (CAS 3588-76-9, mp 164°C) would yield a structurally different azo chromophore incapable of forming the required metal-complex geometry, resulting in complete shade failure. For consistent dye quality, procurement specifications must include (a) CAS 94232-34-5 verification, (b) melting point or DSC identity check against the free base standard (195–201°C after dissociation), and (c) a positional isomer limit test (e.g., HPLC retention time relative to 4-amino-3-hydroxybenzenesulfonamide reference).

Regulatory-Controlled Supply Chains

In EU-bound supply chains operating under REACH, the sulphate salt's distinct EINECS 303-961-7 is the sole acceptable identifier for customs and safety documentation . Attempting to clear a sulphate salt shipment under EINECS 202-657-0 (assigned to the free base) constitutes misdeclaration and can result in border detention, penalties, and customer disqualification. Procurement teams must enforce that supplier-issued Certificates of Analysis, Safety Data Sheets, and commercial invoices all carry EINECS 303-961-7 exactly, and that any co-mingling of free base and sulphate salt inventory is prohibited unless a documented equivalency protocol with free-base content correction is in place.

Cost-Optimised Procurement Benchmarking

When evaluating competing quotations from different salt-form suppliers, the free-base-equivalent cost calculation is the only valid basis for comparison . Given the sulphate salt's 65.7 wt% free base content, a supplier quoting $100/kg for sulphate salt is effectively charging $152/kg of free base equivalent—which must be compared against free base quotes adjusted for purity (e.g., ≥96%). Procurement guidelines should mandate that all bids include a certified free-base-equivalent price per kilogram and a lot-specific purity assay, enabling true like-for-like cost analysis and preventing hidden dilution premiums.

Application
Selection Property
Validation Focus
GMP Pharmaceutical Intermediate Sourcing
Salt-form stoichiometric consistency and EINECS identity
Free-base equivalent content certification and impurity profiling
Neutral Dye & Metal-Complex Dye Manufacturing
Positional isomer specificity (3-amino-4-hydroxy pattern)
Melting point or DSC identity check and isomer limit test
Regulatory-Controlled Supply Chains
EINECS 303-961-7 documentation
Supplier COA and SDS alignment with EINECS 303-961-7
Cost-Optimised Procurement Benchmarking
Free-base equivalent cost calculation
Lot-specific purity assay and free-base-equivalent pricing
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